5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride
Overview
Description
5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride is a chemical compound with the CAS Number: 1443980-37-7 . It has a molecular weight of 220.68 . The IUPAC name for this compound is 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9ClN2O2S/c8-13(11,12)7-5-10-4-2-1-3-6(10)9-7/h5H,1-4H2 .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 113-115 degrees Celsius . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Catalysis and Synthesis :
- "Sulfonic acid-functionalized pyridinium chloride ionic liquid can promote the one-pot multi-component condensation reaction to give the desired 1,2,4,5-tetrasubstituted imidazoles in high yields and short reaction times" (Zare, Asgari, Zare, & Zolfigol, 2015).
- "Novel iodine-induced sulfonylation and sulfenylation of imidazopyridines using sodium sulfinates as the sulfur source has been described" (Guo et al., 2018).
- "PEG-supported sulfonyl chloride has been used for liquid-phase organic synthesis of imidazo[1,2-a]pyridine derivatives" (Wang, Sheng, Chen, Liu, & Cai, 2008).
Synthetic Applications and Methodology :
- "A one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides has been developed using zinc chloride as a catalyst" (Yu, Chen, Wu, Yang, Shi, & Pan, 2014).
- "Iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate has been achieved" (Bagdi, Mitra, Ghosh, & Hajra, 2015).
Pharmacological Aspects :
- "Imidazo[1,2-a]pyridine is recognized as a 'drug prejudice' scaffold due to its broad range of applications in medicinal chemistry" (Deep, Bhatia, Kaur, Kumar, Jain, Singh, Batra, Kaushik, & Deb, 2016).
Solid-Phase Synthesis :
- "A solid-phase synthesis of imidazo[1,2-a]pyridine derivatives has been described, using a sulfone linker strategy" (Chen, Lam, & Lai, 2002).
Chemical Synthesis :
- "Studies on the chemical synthesis of potential antimetabolites have shown regioselective introduction of a chlorine atom into the imidazo[4,5-b]pyridine nucleus" (Itoh, Ono, Sugawara, & Mizuno, 1982).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Future Directions
Imidazopyridine, which is a part of the structure of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, the future directions of this compound could be in the development of new drugs and materials.
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-5-10-4-2-1-3-6(10)9-7/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEDHFJCOKFOHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701173784 | |
Record name | Imidazo[1,2-a]pyridine-2-sulfonyl chloride, 5,6,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701173784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443980-37-7 | |
Record name | Imidazo[1,2-a]pyridine-2-sulfonyl chloride, 5,6,7,8-tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine-2-sulfonyl chloride, 5,6,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701173784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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